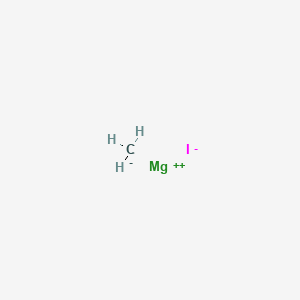
Magnesium(2+) iodide methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium(2+) iodide methanide is a chemical compound that consists of magnesium ions, iodide ions, and methanide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium(2+) iodide methanide can be synthesized through the reaction of magnesium iodide with methanide ions. One common method involves the reaction of magnesium metal with iodine to form magnesium iodide, which is then reacted with methanide ions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity magnesium and iodine, along with methanide sources, to ensure the production of high-quality this compound. The reaction is conducted at elevated temperatures and pressures to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium(2+) iodide methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and methanide ions.
Substitution: The iodide ions in the compound can be substituted with other halide ions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction is conducted under an inert atmosphere.
Substitution: Halide exchange reactions can be performed using halide salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and methanide ions.
Substitution: Magnesium halides (e.g., magnesium chloride, magnesium bromide).
Applications De Recherche Scientifique
Magnesium(2+) iodide methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of magnesium(2+) iodide methanide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It can also interact with cellular components, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Magnesium(2+) iodide methanide can be compared with other similar compounds, such as:
Magnesium chloride: Similar in structure but contains chloride ions instead of iodide and methanide ions.
Magnesium bromide: Contains bromide ions instead of iodide and methanide ions.
Magnesium fluoride: Contains fluoride ions instead of iodide and methanide ions.
Uniqueness
This compound is unique due to the presence of methanide ions, which impart distinct chemical properties and reactivity compared to other magnesium halides. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
magnesium;carbanide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
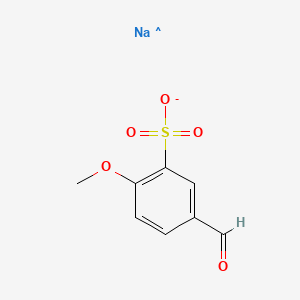
![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
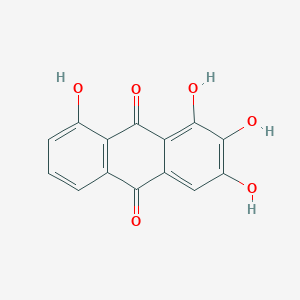
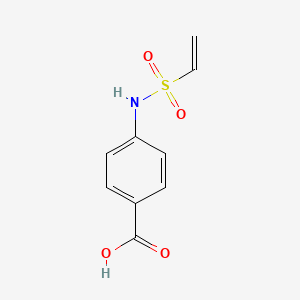
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11759877.png)
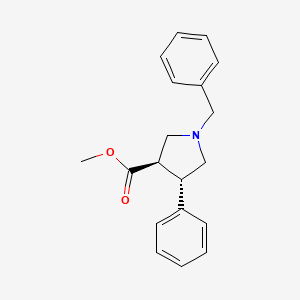
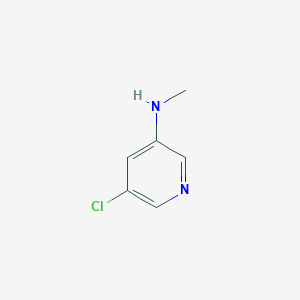
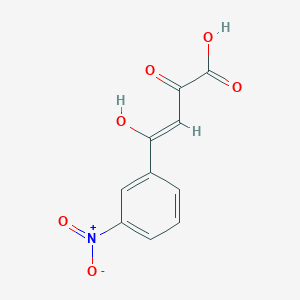
![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)


![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
